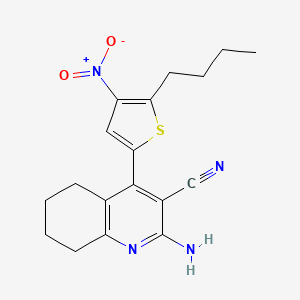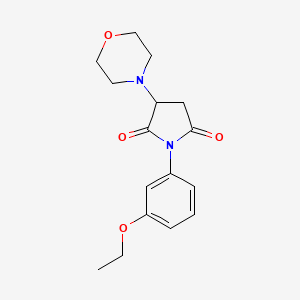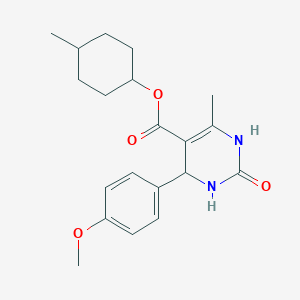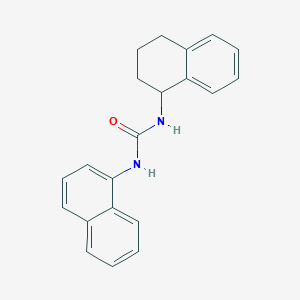![molecular formula C24H17NO9S B5113243 2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)](/img/structure/B5113243.png)
2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly known as ASPD and is extensively used in various research studies. ASPD is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Aplicaciones Científicas De Investigación
ASPD has various scientific research applications due to its unique properties. It has been extensively used in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. ASPD has also been used in the development of new materials and polymers due to its ability to form self-assembled monolayers on different substrates. Moreover, ASPD has been used as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of ASPD is not well understood. However, it has been suggested that ASPD may act as an inhibitor of certain enzymes involved in the development of cancer and inflammation. ASPD may also interact with the DNA of cancer cells, leading to their death. Further studies are needed to elucidate the exact mechanism of action of ASPD.
Biochemical and Physiological Effects:
ASPD has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. ASPD has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Moreover, ASPD has been shown to reduce the levels of pro-inflammatory cytokines in the body and improve insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ASPD has various advantages and limitations for lab experiments. One of the major advantages of ASPD is its ability to selectively target cancer cells without affecting normal cells. ASPD is also easy to synthesize and has good stability in different solvents. However, ASPD has some limitations such as its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, ASPD has poor bioavailability, which limits its use in vivo.
Direcciones Futuras
ASPD has enormous potential for future research. One of the future directions for ASPD is to develop new derivatives of ASPD with improved properties such as solubility and bioavailability. Moreover, ASPD can be used in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and diabetes. Further studies are needed to elucidate the exact mechanism of action of ASPD and its potential as a therapeutic agent. Additionally, ASPD can be used in the development of new materials and polymers for various applications such as sensors and electronic devices.
Métodos De Síntesis
The synthesis of ASPD is a multistep process that involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-furoyl chloride to produce 2-{[4-(acetylamino)phenyl]sulfonyl}-1,4-phenylene di(2-furoate) (ASPD). The yield of ASPD can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
[3-(4-acetamidophenyl)sulfonyl-4-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO9S/c1-15(26)25-16-6-9-18(10-7-16)35(29,30)22-14-17(33-23(27)20-4-2-12-31-20)8-11-19(22)34-24(28)21-5-3-13-32-21/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLCHWPGLWWHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetamidobenzenesulfonyl)-4-(furan-2-carbonyloxy)phenyl furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)
![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)


![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)
![2-[2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5113233.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)
![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5113253.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-4-nitroaniline](/img/structure/B5113260.png)
